molecular formula C13H18N2O B1306226 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline CAS No. 159180-70-8

2-[(2-Methyl-1-piperidinyl)carbonyl]aniline

Cat. No.: B1306226
CAS No.: 159180-70-8
M. Wt: 218.29 g/mol
InChI Key: OGPFNQSIZKVIEQ-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1-piperidinyl)carbonyl]aniline is a chemical compound with the molecular formula C13H18N2O. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline typically involves the reaction of 2-methylpiperidine with aniline in the presence of a carbonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted anilines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carbonyl compounds.

    Reduction: Amines.

    Substitution: Substituted anilines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic effects in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline involves its interaction with specific molecular targets and pathways. In the context of neurological disorders, it is believed to modulate neurotransmitter levels and inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. The compound may also interact with various receptors and enzymes, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2-[(2-Methyl-1-piperidinyl)carbonyl]phenol
  • 2-[(2-Methyl-1-piperidinyl)carbonyl]benzamide
  • 2-[(2-Methyl-1-piperidinyl)carbonyl]benzoic acid

Comparison: Compared to these similar compounds, 2-[(2-Methyl-1-piperidinyl)carbonyl]aniline exhibits unique properties due to the presence of the aniline moiety. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its specific interaction with biological targets makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2-aminophenyl)-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPFNQSIZKVIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387830
Record name (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159180-70-8
Record name (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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